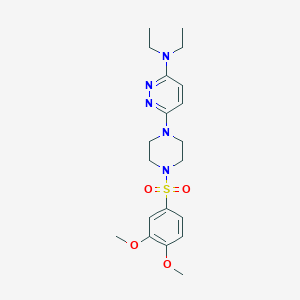
6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine and sulfonyl functional groups. These compounds have been studied for their potential applications in various fields, including pharmaceuticals. The piperazine moiety is a common feature in molecules that exhibit pharmacological activity, particularly in the realm of psychotropic medications .
Synthesis Analysis
The synthesis of related compounds has been reported, where piperazine interacts with sulfonyl-containing agents to form salts with potential pharmacological properties. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol yields a salt with a self-assembled channel structure . Additionally, a series of (piperazin-1-yl-phenyl)-arylsulfonamides have been synthesized, showing high affinities for serotonin receptors, which suggests a method of synthesis that could potentially be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography. For example, the crystal structure of a hydrochloride salt of a piperazine-containing compound has been elucidated, providing insights into the molecular conformation and potential interaction sites for binding . This information could be valuable in understanding the molecular structure of "this compound".
Chemical Reactions Analysis
While specific chemical reactions of the target compound are not detailed in the provided papers, the literature suggests that piperazine-based compounds can undergo various chemical transformations. The synthesis of sulfonamide derivatives indicates the potential for piperazine to participate in reactions with sulfonyl chlorides or related sulfonyl-containing compounds . Additionally, the formation of cyclic structures through [4 + 2] cycloaddition reactions involving N-sulfonylimines has been reported, which could be relevant to the chemical reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. Piperazine derivatives often exhibit solid-state properties that include the formation of channel structures and the ability to form multiple hydrogen bonds . The affinity of related compounds for serotonin receptors also suggests that the target compound may have similar solubility and receptor binding characteristics, which are important in determining its pharmacokinetic and pharmacodynamic profiles .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4S/c1-5-23(6-2)19-9-10-20(22-21-19)24-11-13-25(14-12-24)30(26,27)16-7-8-17(28-3)18(15-16)29-4/h7-10,15H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWZFBLQATULRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
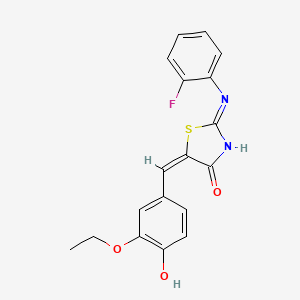
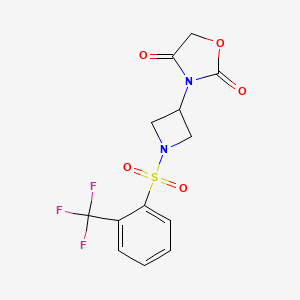
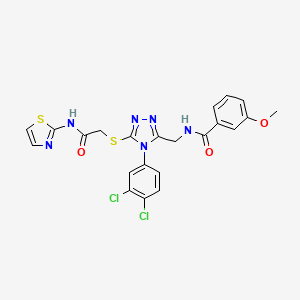
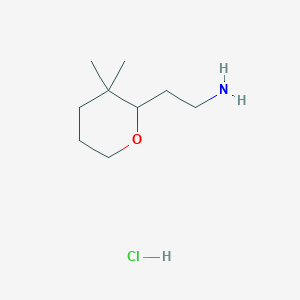
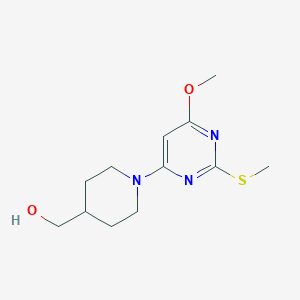
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
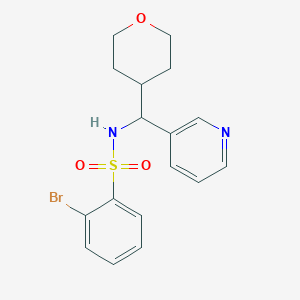

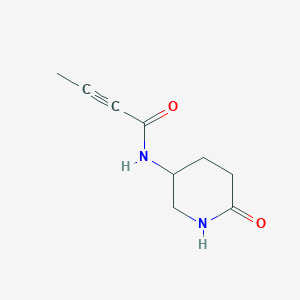
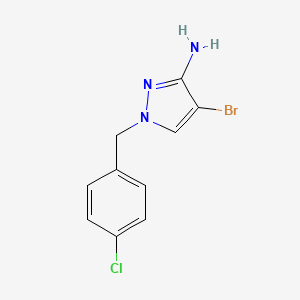

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)